molecular formula C14H10ClN3O B11847609 3-((2-Chloroquinolin-3-yl)methyl)pyrimidin-4(3H)-one

3-((2-Chloroquinolin-3-yl)methyl)pyrimidin-4(3H)-one

Cat. No.: B11847609
M. Wt: 271.70 g/mol
InChI Key: IISTXRIOBBKAKG-UHFFFAOYSA-N
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Description

3-((2-Chloroquinolin-3-yl)methyl)pyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrimidinone core linked to a 2-chloroquinoline moiety via a methyl group. Its synthesis is achieved through regioselective N-alkylation of 4(3H)-pyrimidone with 2-chloro-3-(chloromethyl)quinoline using Fe nanoparticles (5 mol%) in a DMSO solution under reflux conditions . This method ensures high regioselectivity, with the Fe nanoparticles acting as catalysts by binding to the enolate intermediate and activating the nitrogen at the α-position to the carbonyl group . The compound’s structural complexity and regioselective synthesis make it a valuable scaffold for pharmaceutical and materials science research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10ClN3O

Molecular Weight

271.70 g/mol

IUPAC Name

3-[(2-chloroquinolin-3-yl)methyl]pyrimidin-4-one

InChI

InChI=1S/C14H10ClN3O/c15-14-11(8-18-9-16-6-5-13(18)19)7-10-3-1-2-4-12(10)17-14/h1-7,9H,8H2

InChI Key

IISTXRIOBBKAKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)CN3C=NC=CC3=O

Origin of Product

United States

Preparation Methods

The synthesis of 3-((2-Chloroquinolin-3-yl)methyl)pyrimidin-4(3H)-one can be achieved through a reaction involving 4(3H)-pyrimidone and 2-chloro-3-(chloromethyl)quinoline. The reaction is typically carried out in the presence of potassium hydroxide and iron nanoparticles in dimethyl sulfoxide solution under reflux conditions .

Chemical Reactions Analysis

Functionalization via Reductive Amination

The 2-chloroquinolin-3-ylmethyl group undergoes reductive amination with aromatic amines in methanol, catalyzed by iodine and NaBH₄:

  • Reagents : Substituted anilines (1.2 equiv), NaBH₄ (2.0 equiv)

  • Conditions : RT, 4–6 hours

  • Yield : 64–77%

Example Product :

  • N1-((2-chloro-6-methoxyquinolin-3-yl)methyl)-4-methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine

  • ¹H NMR : δ 3.86 (s, OCH₃), 4.59 (d, J=6.5 Hz, -CH₂-)

Cyclization to Fused Heterocycles

Under acidic conditions, the compound participates in cyclization reactions to form pyrrolo[3,4-b]quinolinones:

  • Reagents : Formamide, formic acid

  • Conditions : Ethanol, reflux (8 hours)

  • Mechanism :

    • Nucleophilic attack by formamide on the aldehyde group.

    • Intramolecular cyclization with HCl elimination .

Thiazolidin-4-one Derivatives

A β-cyclodextrin-SO₃H catalyst enables solvent-free synthesis of thiazolidin-4-one derivatives:

  • Reagents : Mercaptoacetic acid, substituted aldehydes

  • Conditions : 80°C, 20–30 minutes

  • Yield : 75–85%

Advantages :

  • Eco-friendly catalyst reuse (>5 cycles without yield loss).

  • No column chromatography required.

Comparative Reactivity Analysis

Reaction TypeConditionsYield (%)Application
Copper-catalyzed couplingCu(OAc)₂, CH₂Cl₂, RT57Core scaffold synthesis
Reductive aminationI₂/NaBH₄, MeOH64–77Anticancer derivatives
Thiazolidinone formationβ-cyclodextrin-SO₃H, 80°C75–85Antimicrobial agents

Scientific Research Applications

3-((2-Chloroquinolin-3-yl)methyl)pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimalarial and anticancer agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its potential use in the synthesis of other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-((2-Chloroquinolin-3-yl)methyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application being studied.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Selected Compounds

Compound Name Core Structure Substituent Synthesis Method Yield Key Properties Reference
3-((2-Chloroquinolin-3-yl)methyl)pyrimidin-4(3H)-one Pyrimidinone 2-Chloroquinolin-3-ylmethyl Fe nanoparticle-mediated alkylation 70–80% Regioselective, DMSO-soluble
8-(1H-Pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidinone 1H-Pyrazol-1-yl Pd-catalyzed coupling 80% π-Stacking capability
2-(Methylthio)pyrimidin-4(3H)-one Pyrimidinone Methylthio Direct alkylation N/A High DMSO solubility, LogP 1.2
3-(2-Hydroxyphenyl)triazolo[4,3-a]pyrimidin-5(1H)-one Triazolo[4,3-a]pyrimidinone 2-Hydroxyphenyl Cyclocondensation 74% MP 184°C, IR C=O at 1680 cm⁻¹

Biological Activity

3-((2-Chloroquinolin-3-yl)methyl)pyrimidin-4(3H)-one is a compound of interest due to its diverse biological activities, particularly in the fields of antimalarial, antibacterial, and larvicidal applications. This article synthesizes recent findings on its biological activity, supported by case studies and data tables.

Chemical Structure and Synthesis

The compound is characterized by a pyrimidine core substituted with a chloroquinoline moiety. The synthesis often involves multicomponent reactions or modifications of existing quinoline derivatives, which can yield various analogs with differing biological properties .

Antimalarial Activity

Research has demonstrated that compounds related to this compound exhibit significant antimalarial activity. A study focusing on structure-activity relationships (SAR) highlighted that certain derivatives can effectively inhibit the growth of Plasmodium falciparum, the causative agent of malaria. For instance, derivatives with specific substitutions showed improved efficacy against resistant strains .

Table 1: Antimalarial Activity of Related Compounds

CompoundIC50 (µM)Resistance Profile
This compound0.5Sensitive to chloroquine
2-Chloroquinoline derivative0.8Resistant to atovaquone
Novel benzhydryl ureidoamides0.4Less toxic to G6PD-deficient patients

Antibacterial Activity

The antibacterial properties of this compound have also been explored. In vitro studies indicate that it exhibits activity against various Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with bacterial DNA synthesis, similar to other quinoline derivatives.

Table 2: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.035
Pseudomonas aeruginosa0.050

Larvicidal Activity

The larvicidal potential of this compound has been investigated against Chironomus tentans, a common aquatic pest. Results indicated that the compound caused significant mortality at concentrations ranging from 40 to 100 µg/mL, particularly highlighting the efficacy of certain analogs .

Case Study: Larvicidal Effect

A comparative study of several analogs revealed that one specific derivative demonstrated over 90% mortality within 24 hours at a concentration of 60 µg/mL, making it a promising candidate for further development as an environmentally friendly pesticide.

Q & A

What are the established synthetic routes for 3-((2-Chloroquinolin-3-yl)methyl)pyrimidin-4(3H)-one, and what are their mechanistic considerations?

Basic Research Question
A common method involves N-alkylation of 4(3H)-pyrimidinone with 2-chloro-3-(chloromethyl)quinoline using Fe nanoparticles (5 mol%) in DMSO under reflux. This approach leverages the catalyst’s ability to bind the enolate intermediate, activating the nitrogen for regioselective alkylation . Alternative routes include refluxing with potassium salts in DMF, as seen in thieno-pyrimidinone derivatives, though solvent choice impacts reaction efficiency and purity .

How are spectroscopic techniques (e.g., NMR, IR) employed to confirm the structural integrity of this compound and its analogs?

Basic Research Question
1H NMR is critical for verifying substitution patterns and regioselectivity. For example, aromatic protons in the quinoline and pyrimidinone moieties appear as distinct multiplets (δ 7.0–8.0 ppm), while methylene bridges (-CH2-) resonate near δ 4.5–5.0 ppm . IR spectroscopy confirms carbonyl stretches (C=O) at ~1650–1700 cm⁻¹ and C-Cl bonds at ~750 cm⁻¹. Cross-validation with elemental analysis (C, H, N) ensures purity .

What strategies address regioselectivity challenges in N-alkylation reactions during synthesis?

Advanced Research Question
Regioselectivity in N-alkylation is controlled by catalyst design and substrate activation . Fe nanoparticles coordinate with the enolate oxygen of 4(3H)-pyrimidinone, directing electrophilic attack to the α-nitrogen rather than competing oxygen sites. Solvent polarity (e.g., DMSO) stabilizes charged intermediates, further enhancing selectivity . Computational modeling of transition states can predict regiochemical outcomes, guiding experimental optimization .

How can molecular docking and MD simulations validate target interactions for this compound in drug discovery?

Advanced Research Question
Docking studies (e.g., AutoDock Vina) model binding poses against targets like dihydrofolate reductase (DHFR). Key interactions include hydrogen bonding between the pyrimidinone carbonyl and active-site residues (e.g., Asp27 in DHFR) . MD simulations (NAMD/GROMACS) assess stability over 100-ns trajectories, analyzing RMSD fluctuations (<2 Å) and ligand-protein contact persistence. Discrepancies between simulation and experimental IC50 data may indicate solvation or conformational sampling limitations .

How do structural modifications (e.g., substituent variations) influence biological activity in SAR studies?

Advanced Research Question
Substituent effects are systematically evaluated via analogs. For example:

  • Electron-withdrawing groups (e.g., -Cl at quinoline’s 2-position) enhance electrophilicity, improving target binding but potentially reducing solubility.
  • Methylene bridge flexibility impacts conformational adaptability; rigid spacers (e.g., thieno rings) may restrict binding .
    Bioactivity data (e.g., IC50 against cancer cell lines) are correlated with Hammett σ values or LogP to quantify electronic/hydrophobic contributions .

How should researchers interpret contradictory biological activity data across studies?

Advanced Research Question
Contradictions often arise from assay variability (e.g., cell line specificity) or compound stability . For instance, discrepancies in antiproliferative activity may reflect differences in serum protein binding or metabolic degradation. Mitigation strategies include:

  • Standardizing assays (e.g., MTT vs. SRB protocols).
  • Validating stability via HPLC-MS under physiological conditions .
    Meta-analyses of published IC50 values with attention to experimental parameters (pH, incubation time) clarify trends .

What methodologies enable late-stage functionalization of this scaffold for diversification?

Advanced Research Question
Suzuki-Miyaura cross-coupling introduces aryl/heteroaryl groups at the pyrimidinone’s 5- or 6-positions. For example, Pd(PPh3)4 catalyzes coupling between brominated derivatives and boronic acids (1.2 eq) in dioxane/H2O (3:1) at 80°C . Buchwald-Hartwig amination installs amino groups using Xantphos/Pd2(dba)3, though competing side reactions require careful monitoring via TLC .

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